molecular formula C14H16N2O4S B12502997 2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide

2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B12502997
M. Wt: 308.35 g/mol
InChI Key: OXJJSCGKDMUYCZ-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a benzenesulfonamide moiety, and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dimethoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Reaction Scheme:

  • Dissolve 3,5-dimethoxyaniline in a suitable solvent (e.g., dichloromethane).
  • Add benzenesulfonyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
  • Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or other substituents.

Scientific Research Applications

2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide has diverse applications in scientific research, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its derivatives inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

  • 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide

These compounds share similar structural features but differ in the position and number of substituents on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O4S/c1-19-11-7-10(8-12(9-11)20-2)16-21(17,18)14-6-4-3-5-13(14)15/h3-9,16H,15H2,1-2H3

InChI Key

OXJJSCGKDMUYCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2N)OC

Origin of Product

United States

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